molecular formula C15H10N2O2 B7568078 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid

Cat. No. B7568078
M. Wt: 250.25 g/mol
InChI Key: HBNACOYTOJVRME-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. In

Mechanism of Action

The mechanism of action of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and histone deacetylases (HDACs), proteins involved in gene expression regulation. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been found to interact with beta-amyloid peptides, preventing their aggregation and potentially reducing their toxicity.
Biochemical and Physiological Effects:
4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have demonstrated that 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid can reduce inflammation and tumor growth in animal models. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been shown to have low toxicity in vitro and in vivo. However, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to explore its potential applications in material science, particularly in the synthesis of novel MOFs and COFs. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid and its interactions with biological targets.

Synthesis Methods

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyano-2-pyridinylmethyl bromide with 4-bromobenzoic acid in the presence of a base to form the intermediate compound. This intermediate is then treated with a deprotonating agent to give the final product, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid. The synthesis has been optimized to achieve high yields and purity of the product.

Scientific Research Applications

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
In material science, 4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-10-13(14-3-1-2-8-17-14)9-11-4-6-12(7-5-11)15(18)19/h1-9H,(H,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNACOYTOJVRME-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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